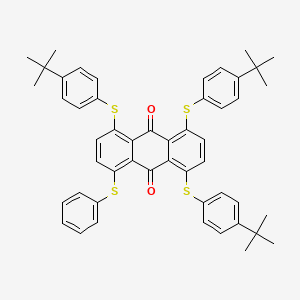
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone typically involves multiple steps, including the introduction of thioether groups to the anthraquinone core. Common reagents used in these reactions include thiols and appropriate catalysts under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The anthraquinone core can be reduced to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the anthraquinone core would yield anthracene derivatives.
Scientific Research Applications
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone may have several applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving anthraquinone derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, affecting their activity. The pathways involved would vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5-Tris((4-methylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-ethylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-isopropylphenyl)thio)-8-(phenylthio)anthraquinone
Uniqueness
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is unique due to the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
84434-37-7 |
|---|---|
Molecular Formula |
C50H48O2S4 |
Molecular Weight |
809.2 g/mol |
IUPAC Name |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C50H48O2S4/c1-48(2,3)31-15-21-35(22-16-31)54-39-28-27-38(53-34-13-11-10-12-14-34)42-43(39)47(52)45-41(56-37-25-19-33(20-26-37)50(7,8)9)30-29-40(44(45)46(42)51)55-36-23-17-32(18-24-36)49(4,5)6/h10-30H,1-9H3 |
InChI Key |
HGBWYYMBPQTZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


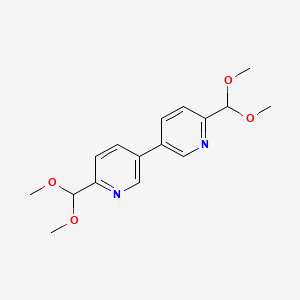
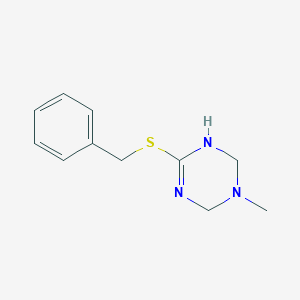
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

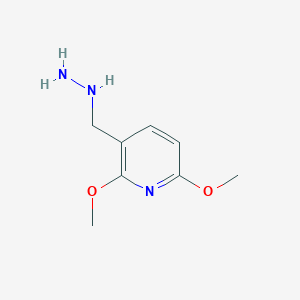
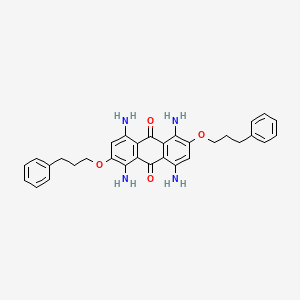
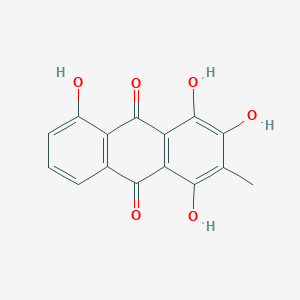
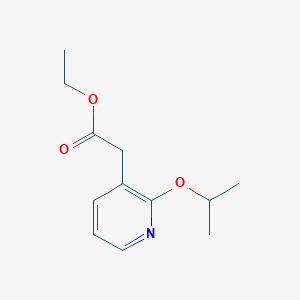
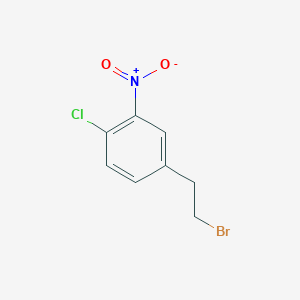
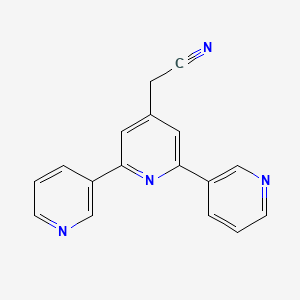
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
